molecular formula C24H22N4O3 B3005776 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1206987-71-4

3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B3005776
M. Wt: 414.465
InChI Key: JRPAOEXSYQWOFZ-UHFFFAOYSA-N
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Description

The compound , 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine, is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as triazole and thiadiazole. These systems are known for their prevalence in pharmacologically active compounds.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the compound , they do offer insight into related synthetic methods that could be adapted for its production. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as described in the first paper involves a multistep process including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and the formation of Schiff bases. This process highlights the complexity and the potential for modification in the synthesis of related thiadiazole compounds.

Molecular Structure Analysis

The molecular structure of the compound likely features a 1,2,4-thiadiazole ring fused with a triazole ring and substituted with fluorophenyl and methylphenyl groups. The presence of these groups would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present in its structure. The thiadiazole and triazole rings are known to participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of nitrogen and sulfur atoms. These reactions could be utilized in further chemical modifications to enhance the compound's biological activity or to attach it to other molecules or substrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of difluorophenyl and methylphenyl groups could affect the compound's lipophilicity, which in turn would influence its solubility and permeability across biological membranes. The heterocyclic rings could contribute to the compound's stability and its potential to form hydrogen bonds, impacting its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Activities : Compounds structurally similar to the specified chemical have been synthesized and demonstrated promising antimicrobial activities. For instance, 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties, synthesized through a simple one-pot cyclocondensation reaction, showed significant antimicrobial activities against Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019). Similarly, derivatives of 4-Amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1, 2,4-triazoles and 2-Amino-5-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles have been reported to possess notable antibacterial activities (Zhang et al., 2010).

Biological Activities and Synthesis

  • Synthesis and Biological Activities : New derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety were synthesized, confirming their structures through spectral and elemental analysis. These compounds were evaluated for their antifungal and plant-growth-regulatory activities, highlighting the diverse biological potential of this class of compounds (Liu, Dai, & Fang, 2011).

  • Synthesis and Anti-leishmanial Activity : Compounds with a structure similar to the queried chemical, specifically 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties, have been synthesized and evaluated for their in vitro anti-leishmanial activity. These compounds showed good activity against the promastigote form of Leishmania major, demonstrating the potential therapeutic applications of this chemical structure (Tahghighi et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The compound could be of interest in various fields of research, given the biological activity exhibited by many triazole and thiadiazole derivatives. Further studies could explore its potential applications in medicinal chemistry, materials science, and other areas .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c25-12-18-14-26-20-4-2-1-3-19(20)23(18)28-9-7-17(8-10-28)24(29)27-13-16-5-6-21-22(11-16)31-15-30-21/h1-6,11,14,17H,7-10,13,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPAOEXSYQWOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C=NC5=CC=CC=C54)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

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